2-(2-methyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide
Description
2-(2-methyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-(2-methylindol-1-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C14H18N2O/c1-10(2)15-14(17)9-16-11(3)8-12-6-4-5-7-13(12)16/h4-8,10H,9H2,1-3H3,(H,15,17) |
InChI Key |
FADQJLJKPMKBKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Substitution at the 2-Position: The methyl group can be introduced at the 2-position of the indole ring through alkylation reactions.
Acetamide Formation: The acetamide group can be introduced by reacting the indole derivative with an appropriate acylating agent, such as acetyl chloride, in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of indole-2-carboxylic acid derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-indole: A simpler indole derivative with a methyl group at the 2-position.
N-(propan-2-yl)acetamide: A compound with a similar acetamide group but lacking the indole core.
Uniqueness
2-(2-methyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide is unique due to the combination of the indole core with the specific substitution pattern, which may confer distinct biological or chemical properties.
Biological Activity
2-(2-methyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide, a compound featuring an indole moiety, has garnered interest in pharmacological research due to its potential biological activities. Indole derivatives are known for their diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies and findings.
The chemical structure of 2-(2-methyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide includes the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H16N2O |
| Molecular Weight | 216.28 g/mol |
| CAS Number | 2054-72-0 |
| LogP | 1.48750 |
| Density | 1.297 g/cm³ |
Synthesis
The synthesis of 2-(2-methyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide typically involves the reaction of indole derivatives with acetamides under specific conditions. The synthetic pathway often employs standard organic reactions such as alkylation and acylation to introduce the propan-2-yl group and modify the indole structure.
Anticancer Activity
Recent studies have demonstrated that indole derivatives exhibit significant anticancer properties. In particular, compounds similar to 2-(2-methyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide have been shown to induce apoptosis in various cancer cell lines. For example, a related compound demonstrated IC50 values of 0.34 μM against MCF-7 breast cancer cells and 0.52 μM against HeLa cells, indicating potent antiproliferative effects .
Mechanisms of Action:
- Induction of Apoptosis: The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest: Studies indicate that such compounds can arrest the cell cycle at the G2/M phase, which is critical for preventing further proliferation of cancer cells .
- Tubulin Polymerization Inhibition: Some derivatives have been shown to inhibit tubulin polymerization, a mechanism consistent with known anticancer agents like colchicine .
Antimicrobial Activity
The biological activity of indole derivatives extends beyond anticancer effects; they also exhibit antimicrobial properties. Research has indicated that certain derivatives possess significant antibacterial and antifungal activities against various pathogens.
Case Studies
Several case studies highlight the biological activity of compounds related to 2-(2-methyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide:
- Study on Anticancer Effects:
- Antimicrobial Evaluation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
